Zosyn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperacillin is an extended-spectrum ureidopenicillin which, when combined with the beta-lactamase inhibitor tazobactam, is used to treat moderate-to-severe infectious due to susceptible organisms including lactamase producing penicillin-resistant bacteria. Piperacillin-tazobactam has been linked with idiosyncratic liver injury, but only rarely and as isolated case reports.
An antibiotic combination product of piperacillin and tazobactam, a penicillanic acid derivative with enhanced beta-lactamase inhibitory activity, that is used for the intravenous treatment of intra-abdominal, pelvic, and skin infections and for community-acquired pneumonia of moderate severity. It is also used for the treatment of PSEUDOMONAS AERUGINOSA INFECTIONS.
科学的研究の応用
Formulation and Characterization for Topical and Transdermal Delivery
Research has explored the formulation and characterization of gels for topical and transdermal delivery of Zosyn (Piperacillin/Tazobactam), highlighting its use in treating severe infections. The study focuses on using methylcellulose, carbomer, and petrolatum gels to enable alternative delivery methods for this compound, which is traditionally administered intravenously due to its poor oral bioavailability. This advancement could offer new avenues for this compound's application in medical treatments (Yeboah et al., 2020).
This compound® Reformulation for Improved Compatibility and Coadministration
Another significant research focused on the reformulation of this compound® to expand its compatibility and coadministration with lactated Ringer’s solutions and selected aminoglycosides. The reformulation included stabilizing excipients, such as ethylene diamine tetraacetic acid disodium salt (EDTA disodium) and sodium citrate. These modifications enabled Y-site coadministration with amikacin and gentamicin, and the use of Ca++ ion-containing Lactated Ringer’s for admixture preparation, providing healthcare professionals with more versatile drug administration options (Desai et al., 2008).
Kidney Injury in Critically Ill Patients Treated with Vancomycin and this compound
Research has also been conducted on kidney injury in critically ill patients treated with Vancomycin and this compound. A systematic review and meta-analysis were performed to determine if the combination of this compound and Vancomycin was associated with increased rates of acute kidney injury (AKI) in the intensive care unit, compared to alternative antibiotic agents. The study found that this compound combined with Vancomycin was associated with a higher risk ratio of AKI compared to alternative antibiotic regimens, providing important insights for critical care medication management (Blears et al., 2022).
特性
CAS番号 |
157044-21-8 |
---|---|
分子式 |
C33H38N9NaO12S2 |
分子量 |
839.8 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14-,15+,20-;7-,8+,10+;/m11./s1 |
InChIキー |
TUPFOYXHAYOHIB-YCAIQWGJSA-M |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+] |
同義語 |
piperacillin - tazobactam Piperacillin Tazobactam Piperacillin Tazobactam Combination Product piperacillin, tazobactam drug combination piperacillin-tazobactam combination product pipercillin sodium - tazobactam sodium Pipercillin Sodium Tazobactam Sodium Pipercillin Sodium, Tazobactam Sodium Drug Combination Tazobactam, Piperacillin - Tazocel tazocillin Tazocin Zosyn |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。